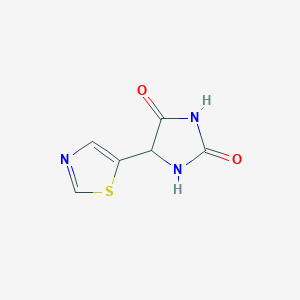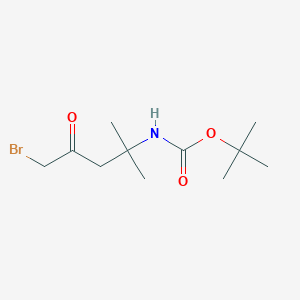![molecular formula C6H7NO2S B6598971 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1564881-83-9](/img/structure/B6598971.png)
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Hydroxymethyl)-1,3-thiazol-4-yl)ethan-1-one, also known as 1-HMTE, is a compound of interest due to its unique properties and potential applications as a therapeutic agent. It is a five-membered heterocyclic compound containing a thiazole moiety, which is known for its antioxidant and anti-inflammatory properties. 1-HMTE has been studied for its potential use in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and cancer, as well as its potential applications in drug delivery systems.
Scientific Research Applications
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has been studied extensively for its potential applications in the treatment of various diseases. In particular, it has been studied for its potential use in the treatment of Alzheimer’s and Parkinson’s diseases, as well as its potential use in cancer therapy. It has also been studied for its potential use in drug delivery systems, as it has been shown to increase the solubility of certain drugs and improve their absorption.
Mechanism of Action
The exact mechanism of action of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is still being studied, but it is thought to involve its antioxidant and anti-inflammatory properties. It has been suggested that 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one may be able to scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells, which may be beneficial in the treatment of certain diseases. Additionally, 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which may be beneficial in the treatment of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one have been studied extensively. It has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to reduce the levels of oxidative stress in cells, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has several advantages and limitations when used in lab experiments. One of the main advantages is its relatively low cost and easy availability. Additionally, it is a safe compound to use, as it has low toxicity and no known side effects. However, it is important to note that 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is not as potent as other compounds and may require higher doses in order to achieve desired effects. Additionally, 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has a wide range of potential applications and future directions. One of the most promising areas of research is its potential use in the treatment of Alzheimer’s and Parkinson’s diseases. Additionally, it may be useful in the treatment of cancer and other diseases, as well as its potential use in drug delivery systems. Further research is also needed to explore the potential of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one in the treatment of inflammation, as well as its potential use as an antioxidant. Additionally, further research is needed to explore the potential of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one in the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is relatively simple and can be achieved through a variety of methods. The most common method involves the reaction of 2-chloro-1,3-thiazole with hydroxymethyl ethyl ether in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and yields 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one in high yields.
properties
IUPAC Name |
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)5-3-10-6(2-8)7-5/h3,8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDBYKAYUWETRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

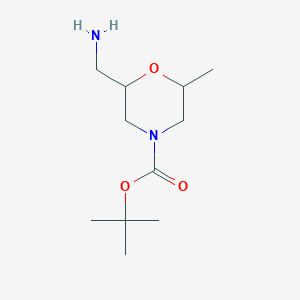
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)


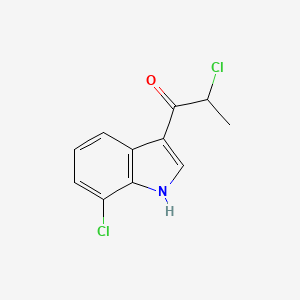

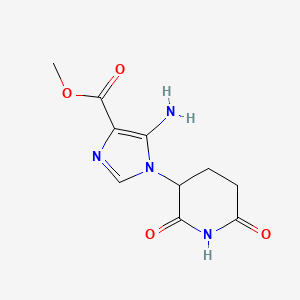
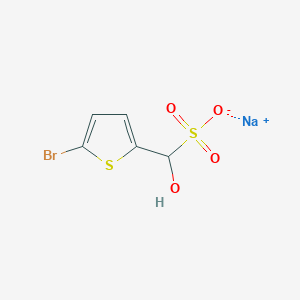
![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
